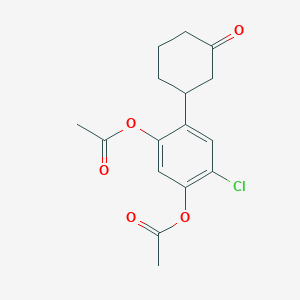
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is a chemical compound that features a phenylene ring substituted with a chloro group and a 3-oxocyclohexyl group, along with two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate typically involves the following steps:
Formation of the 3-oxocyclohexyl group: This can be achieved through the oxidation of cyclohexanol to cyclohexanone, followed by further oxidation to form the 3-oxocyclohexyl group.
Substitution on the phenylene ring: The phenylene ring is substituted with a chloro group and a 3-oxocyclohexyl group through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the phenylene ring to introduce the acetate groups. This can be done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-phenylene diacetate: Lacks the 3-oxocyclohexyl group.
6-(3-oxocyclohexyl)-1,3-phenylene diacetate: Lacks the chloro group.
4-Chloro-6-(3-hydroxycyclohexyl)-1,3-phenylene diacetate: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is unique due to the presence of both the chloro and 3-oxocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
660818-52-0 |
|---|---|
Molecular Formula |
C16H17ClO5 |
Molecular Weight |
324.75 g/mol |
IUPAC Name |
[5-acetyloxy-4-chloro-2-(3-oxocyclohexyl)phenyl] acetate |
InChI |
InChI=1S/C16H17ClO5/c1-9(18)21-15-8-16(22-10(2)19)14(17)7-13(15)11-4-3-5-12(20)6-11/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
AOQYFTAZHGQSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2CCCC(=O)C2)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


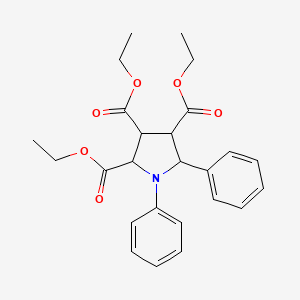
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)

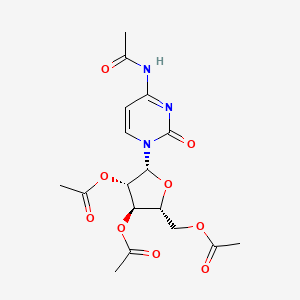
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
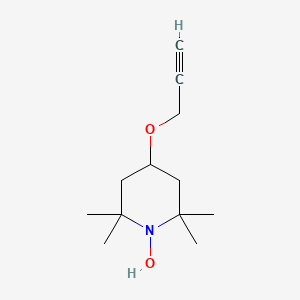
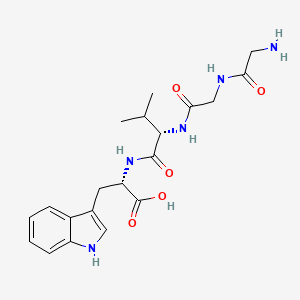
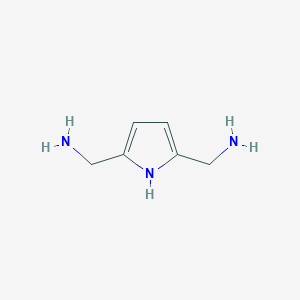

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
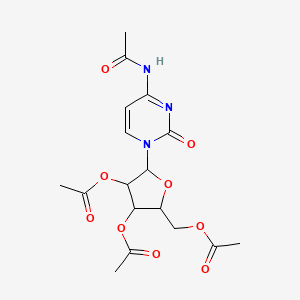
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
